6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a fluorine atom at the 6th position of the triazolo[4,3-a]pyridine ring system
Mechanism of Action
Target of Action
The primary targets of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
This compound interacts with its targets by binding to the c-Met and VEGFR-2 proteins . This binding inhibits the kinase activity of these proteins, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by this compound affects several biochemical pathways. It leads to a decrease in the signaling pathways that promote cell proliferation and angiogenesis . This results in a reduction in the growth of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have satisfactory activity compared to lead compounds
Result of Action
The result of the action of this compound is a decrease in the growth of cancer cells. It has been shown to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . Furthermore, it has been found to induce the late apoptosis of A549 cells .
Biochemical Analysis
Biochemical Properties
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), where this compound acts as an inhibitor . This interaction is significant in cancer immunotherapy as it helps in modulating the immune response. Additionally, this compound has been shown to interact with aryl hydrocarbon receptors (AhR), influencing the transcription of downstream genes and promoting skin barrier repair .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce rapid nuclear enrichment of AhR, triggering the transcription of downstream genes . This leads to significant cellular effects, including the promotion of skin barrier repair and the alleviation of psoriasis-like skin lesions in mouse models . Furthermore, this compound has shown potential in inhibiting the growth of cancer cells by targeting specific signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the active site of IDO1, inhibiting its catalytic activity and thereby modulating the immune response . Additionally, it interacts with AhR, leading to the activation of downstream signaling pathways and changes in gene expression . These interactions result in various biological effects, including anti-inflammatory and anticancer activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits good stability and retains its biological activity over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of IDO1 activity and prolonged modulation of immune responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit IDO1 activity and modulate immune responses without causing significant toxicity . At higher doses, there may be potential adverse effects, including toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its pharmacokinetics and pharmacodynamics . The interaction with IDO1 and other enzymes plays a crucial role in its metabolic pathways and overall biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins that facilitate its cellular uptake and distribution . Once inside the cells, it accumulates in specific compartments, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific cellular compartments, including the nucleus and cytoplasm, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a crucial role in its subcellular localization and overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-fluoropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Reduced triazolopyridine derivatives.
Substitution: Substituted triazolopyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-[1,2,4]triazolo[4,3-a]pyrazine
- 6-Fluoro-[1,2,4]triazolo[4,3-a]quinoxaline
- 6-Fluoro-[1,2,4]triazolo[4,3-a]pyrimidine
Uniqueness
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern and the presence of a fluorine atom, which imparts distinct physicochemical properties. Compared to its analogs, it may exhibit different biological activities and binding affinities, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
6-fluoro-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHZNOHNAOXSLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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